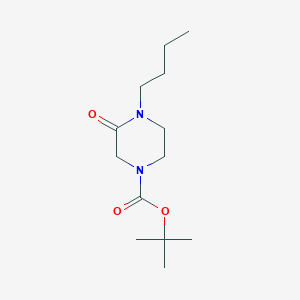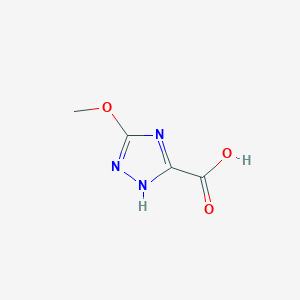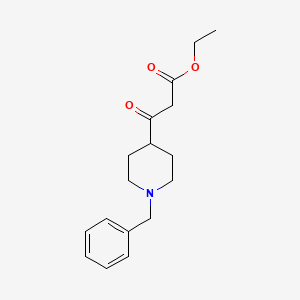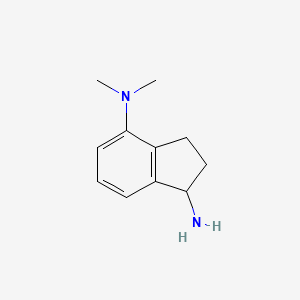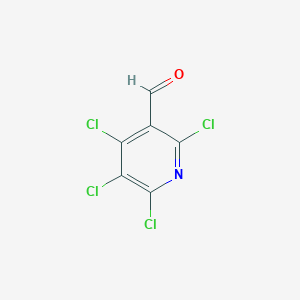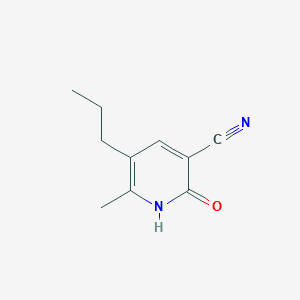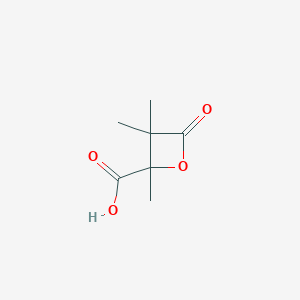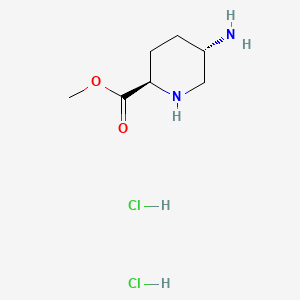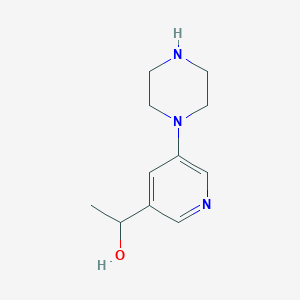
1-(5-Piperazin-1-ylpyridin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Piperazin-1-ylpyridin-3-yl)ethanol is a chemical compound with the molecular formula C11H17N3O. It is known for its unique structure, which includes a piperazine ring attached to a pyridine ring, with an ethanol group at the 1-position of the pyridine ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol typically involves the reaction of 5-chloropyridin-3-ylmethanol with piperazine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
化学反应分析
Types of Reactions
1-(5-Piperazin-1-ylpyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
1-(5-Piperazin-1-ylpyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
作用机制
The mechanism of action of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The ethanol group may also play a role in the compound’s solubility and bioavailability .
相似化合物的比较
Similar Compounds
1-(4-Piperazin-1-ylpyridin-3-yl)ethanol: Similar structure but with the piperazine ring attached at a different position.
1-(5-Piperazin-1-ylpyridin-2-yl)ethanol: Similar structure but with the ethanol group attached at a different position.
1-(5-Piperidin-1-ylpyridin-3-yl)ethanol: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
1-(5-Piperazin-1-ylpyridin-3-yl)ethanol is unique due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties. Its combination of a piperazine ring and a pyridine ring with an ethanol group makes it a versatile compound for various applications .
属性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
1-(5-piperazin-1-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C11H17N3O/c1-9(15)10-6-11(8-13-7-10)14-4-2-12-3-5-14/h6-9,12,15H,2-5H2,1H3 |
InChI 键 |
CAUOJCDGZSTWOX-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CN=C1)N2CCNCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


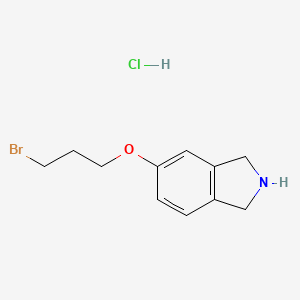
![N-imidazo[1,2-a]pyridin-2-ylbenzamide](/img/structure/B13892811.png)
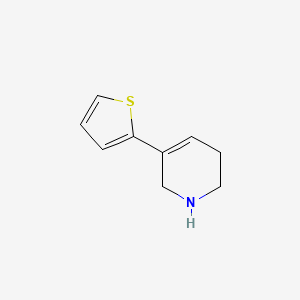
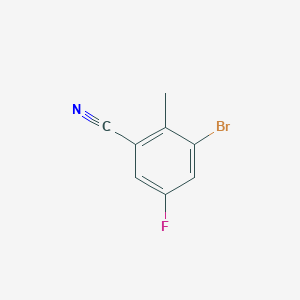
![Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane](/img/structure/B13892839.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid](/img/structure/B13892843.png)
